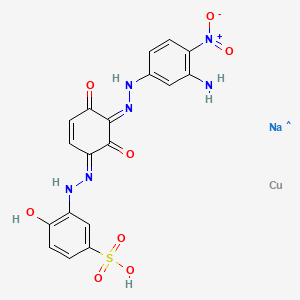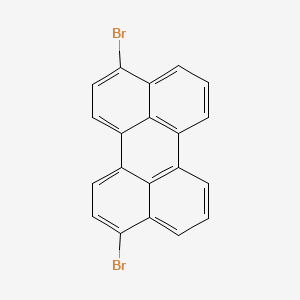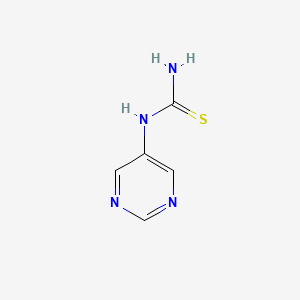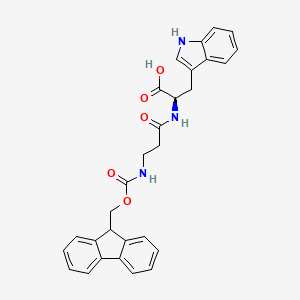
Bis(butylcyclopentadienyl)tungsten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(butylcyclopentadienyl)tungsten: is a chemical compound with the molecular formula C18H26W . It is a member of the organotungsten family, characterized by the presence of tungsten atoms bonded to organic ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(butylcyclopentadienyl)tungsten can be synthesized through the reaction of tungsten hexachloride with butylcyclopentadiene in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(butylcyclopentadienyl)tungsten undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced to lower oxidation states of tungsten.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile and a catalyst.
Major Products Formed:
Oxidation: Tungsten oxides.
Reduction: Lower oxidation state tungsten complexes.
Substitution: New organotungsten compounds with different ligands.
Applications De Recherche Scientifique
Chemistry: Bis(butylcyclopentadienyl)tungsten is used as a catalyst in various organic reactions, including polymerization and hydrogenation. Its unique structure allows for efficient catalysis and selectivity in these reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for potential use in radiopharmaceuticals and imaging agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including coatings and thin films. Its ability to form stable complexes makes it valuable in materials science .
Mécanisme D'action
The mechanism by which bis(butylcyclopentadienyl)tungsten exerts its effects is primarily through its ability to act as a catalyst. The tungsten center facilitates various chemical transformations by providing a reactive site for substrate molecules. The compound’s unique structure allows for efficient electron transfer and stabilization of reaction intermediates .
Comparaison Avec Des Composés Similaires
Bis(cyclopentadienyl)tungsten: Similar structure but with cyclopentadienyl ligands instead of butylcyclopentadienyl.
Bis(methylcyclopentadienyl)tungsten: Contains methylcyclopentadienyl ligands.
Bis(ethylcyclopentadienyl)tungsten: Contains ethylcyclopentadienyl ligands.
Uniqueness: Bis(butylcyclopentadienyl)tungsten is unique due to the presence of butyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in specific catalytic applications where other similar compounds may not perform as effectively .
Propriétés
Numéro CAS |
90023-17-9 |
|---|---|
Formule moléculaire |
C18H26W |
Poids moléculaire |
426.2 g/mol |
Nom IUPAC |
2-butylcyclopenta-1,3-diene;tungsten(2+) |
InChI |
InChI=1S/2C9H13.W/c2*1-2-3-6-9-7-4-5-8-9;/h2*4,7H,2-3,5-6H2,1H3;/q2*-1;+2 |
Clé InChI |
SMIXNUAUMHFKPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[W+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;2,2,2-trifluoroacetic acid](/img/structure/B12275924.png)

![2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal](/img/structure/B12275932.png)
![2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12275958.png)


![N-ethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12275967.png)

![4-chloro-1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275973.png)

![2-{3-Amino-6-phenylthieno[2,3-B]pyridine-2-amido}benzoic acid](/img/structure/B12275998.png)
![Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate](/img/structure/B12276006.png)
![3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12276008.png)
